1-(3-(Methylthio)-2-(trifluoromethylthio)phenyl)propan-1-one

CAS No.:

Cat. No.: VC18833176

Molecular Formula: C11H11F3OS2

Molecular Weight: 280.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H11F3OS2 |

|---|---|

| Molecular Weight | 280.3 g/mol |

| IUPAC Name | 1-[3-methylsulfanyl-2-(trifluoromethylsulfanyl)phenyl]propan-1-one |

| Standard InChI | InChI=1S/C11H11F3OS2/c1-3-8(15)7-5-4-6-9(16-2)10(7)17-11(12,13)14/h4-6H,3H2,1-2H3 |

| Standard InChI Key | CYAYAOYUPAHWOY-UHFFFAOYSA-N |

| Canonical SMILES | CCC(=O)C1=C(C(=CC=C1)SC)SC(F)(F)F |

Introduction

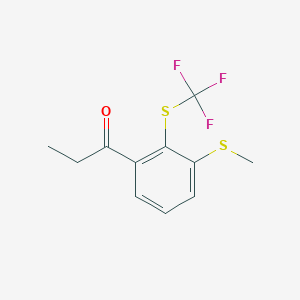

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 1-[3-methylsulfanyl-2-(trifluoromethanesulfanyl)phenyl]propan-1-one, reflecting the positions of the methylthio (C-3) and trifluoromethylthio (C-2) groups on the benzene ring, along with the propanone ketone at position 1 . Its molecular formula, C₁₁H₁₁F₃O₂S₂, underscores the incorporation of two sulfur atoms and three fluorine atoms, which significantly influence its chemical behavior.

Structural Elucidation

The compound’s structure (Fig. 1) features:

-

A benzene ring substituted at positions 2 and 3 with -SCF₃ and -SMe groups, respectively.

-

A propan-1-one group (-COCH₂CH₃) attached to position 1 of the aromatic ring.

The trifluoromethylthio group (-SCF₃) is a strong electron-withdrawing moiety due to the electronegativity of fluorine, while the methylthio group (-SMe) acts as a moderate electron donor. This electronic contrast creates a polarized aromatic system, influencing reactivity in electrophilic substitution and reduction reactions .

Table 1: Key Computed Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 264.27 g/mol |

| XLogP3-AA | 3.8 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 6 |

| Rotatable Bond Count | 4 |

| Exact Mass | 264.04318525 Da |

| Topological Polar Surface Area | 65.8 Ų |

Synthesis and Manufacturing

Synthetic Routes

While no direct synthesis of 1-(3-(methylthio)-2-(trifluoromethylthio)phenyl)propan-1-one is documented in the provided sources, plausible pathways can be inferred from analogous compounds. A multi-step approach involving Friedel-Crafts acylation and thiolation reactions is likely:

-

Friedel-Crafts Acylation: Introduction of the propanone group via reaction of benzene derivatives with propanoyl chloride in the presence of Lewis acids like AlCl₃ .

-

Thiolation: Sequential substitution to introduce -SMe and -SCF₃ groups. For example:

-

Methylthio Introduction: Reaction with methyl disulfide (MeSSMe) under basic conditions.

-

Trifluoromethylthio Introduction: Use of trifluoromethylthiolation reagents like AgSCF₃ or CuSCF₃ in the presence of oxidants.

-

Table 2: Hypothetical Synthesis Steps

| Step | Reaction Type | Reagents/Conditions |

|---|---|---|

| 1 | Friedel-Crafts Acylation | Propanoyl chloride, AlCl₃, DCM, 0–5°C |

| 2 | Methylthiolation | MeSSMe, K₂CO₃, DMF, 60°C |

| 3 | Trifluoromethylthiolation | AgSCF₃, I₂, CH₃CN, RT |

Purification and Characterization

Purification likely involves column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization from ethanol . Characterization via ¹H/¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS) would confirm the structure, with key spectral signatures including:

-

¹H NMR: Aromatic protons (δ 7.2–7.8 ppm), ketone carbonyl (δ 2.8–3.1 ppm for adjacent CH₂).

-

IR: Strong C=O stretch at ~1700 cm⁻¹, C-F stretches at 1100–1200 cm⁻¹ .

Physicochemical Properties

Solubility and Lipophilicity

The compound’s logP value of 3.8 indicates high lipophilicity, favoring solubility in organic solvents like dichloromethane or ethyl acetate over water. This property aligns with its potential use in hydrophobic environments, such as lipid membranes in biological systems or organic-phase catalytic reactions.

Thermal Stability

While experimental data on thermal decomposition is unavailable, the presence of strong C-F bonds (bond dissociation energy ~552 kJ/mol) and aromatic stabilization suggests stability up to 150–200°C. Differential scanning calorimetry (DSC) would be required to confirm melting points and phase transitions.

Chemical Reactivity and Stability

Electrophilic Aromatic Substitution

The electron-deficient aromatic ring (due to -SCF₃) directs electrophiles to the para position relative to the ketone. For example, nitration would yield a nitro derivative at C-4, while bromination would require Lewis acid catalysis.

Ketone Reactivity

The propanone group undergoes typical ketone reactions:

-

Reduction: Catalytic hydrogenation (H₂/Pd-C) converts the ketone to a secondary alcohol.

-

Nucleophilic Addition: Grignard reagents (e.g., CH₃MgBr) yield tertiary alcohols .

Sulfur-Based Reactivity

-

Oxidation: -SMe oxidizes to sulfoxide (-SOCH₃) with H₂O₂ or to sulfone (-SO₂CH₃) with stronger oxidants like KMnO₄.

-

Nucleophilic Displacement: -SCF₃ may undergo substitution with thiols under basic conditions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume